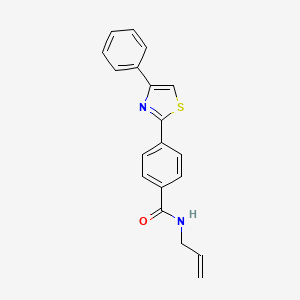

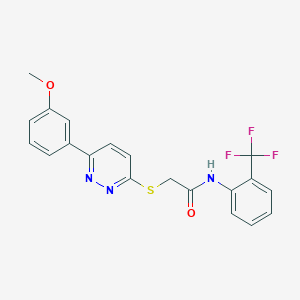

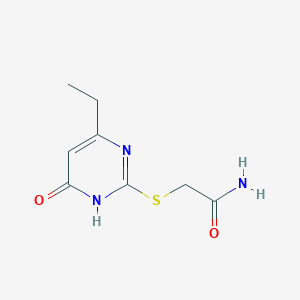

![molecular formula C9H14ClNO4 B2755679 3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2490375-63-6](/img/structure/B2755679.png)

3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, also known as CMAC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CMAC is a derivative of azetidine and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

1. Role in Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid (AZ), an analog of proline, has been studied to understand the relationship between protein synthesis and ion transport. It is observed that AZ, even at low concentrations, is a potent inhibitor of the release of ions to the xylem in plants and affects the uptake to the root as well. This suggests that AZ impacts the protein formation process, rendering the formed proteins ineffective as enzymes (Pitman et al., 1977).

2. Presence in Food Chain and Potential Toxic Effects

Azetidine-2-carboxylic acid (Aze) is present in sugar beets and table beets, and it can be misincorporated into proteins in place of proline in many species, including humans. This misincorporation leads to various toxic effects and congenital malformations, indicating its significance in the pathogenesis of diseases in humans (Rubenstein et al., 2009).

3. Impact on Collagen, Keratin, and Hemoglobin Structure

Azetidine-2-carboxylic acid (L-Aze) alters the structure of essential proteins like collagen, keratin, and hemoglobin when misincorporated in place of proline. This misincorporation in animal models has been linked to a range of malformations, highlighting the compound's potential role in human disease and its natural occurrence in common foods like garden beets (Rubenstein et al., 2006).

4. Prodrug Development for Enhanced Medicinal Properties

3'-Azido-2',3'-dideoxythymidine (AZT) is an HIV treatment drug, and its prodrugs have been developed using azetidine derivatives. These prodrugs aim to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, and modify its pharmacokinetic properties for better efficacy and reduced toxicity (Parang et al., 2000).

5. Azetidine Analogues in Protein Conformation Studies

Azetidine-2-carboxylic acid and its derivatives are utilized in studying protein conformation and metabolism. For instance, its isotopically labeled form has been used in uptake and incorporation studies in both plants and bacteria, shedding light on proline metabolism and protein structure (Verbruggen et al., 1992).

6. Utility in Synthetic Organic Chemistry

Azetidine derivatives are valuable in synthetic organic chemistry for creating compounds with medicinal properties, like antibacterial agents. For example, the synthesis of 7-Azetidinylquinolones showcases the role of azetidine in developing new antibacterial drugs (Frigola et al., 1995).

7. Role in Polymer Science

In polymer science, azetidine compounds like 3-azetidinyl propanol are used to create self-curable aqueous-based polyurethane dispersions. This application demonstrates the versatility of azetidine derivatives in materials science (Wang et al., 2006).

Propriétés

IUPAC Name |

3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLNPMNZKJDNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

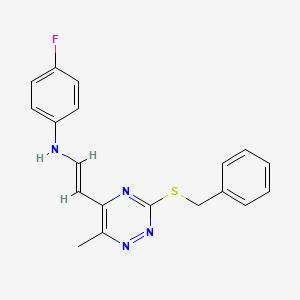

![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)

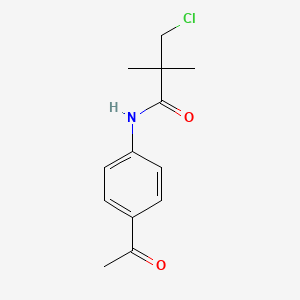

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)

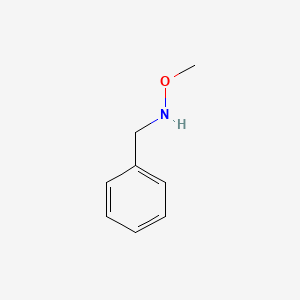

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)

![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)